4-{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole
Overview
Description
The compound 4-{1-[4-(benzyloxy)benzyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole (referred to as Compound A) is a chemical compound that has been studied extensively for its potential applications in scientific research.
Mechanism of Action
The mechanism of action for Compound A is complex and not fully understood. However, it is believed that Compound A works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects:
Compound A has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, inhibit tumor growth, and protect neurons from damage. These effects make Compound A a promising candidate for use in the development of new drugs and therapies for a variety of medical conditions.
Advantages and Limitations for Lab Experiments
Compound A has several advantages and limitations for use in lab experiments. One advantage is that it is highly pure and suitable for use in a variety of different assays and experiments. However, one limitation is that it can be difficult and expensive to synthesize, which may limit its availability for use in research.
Future Directions
There are several future directions for research on Compound A. One direction is to further investigate its mechanism of action and how it interacts with different enzymes and signaling pathways. Another direction is to explore its potential applications in the development of new drugs and therapies for a variety of medical conditions. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for Compound A, which would increase its availability for use in scientific research.
In conclusion, Compound A is a complex chemical compound that has been studied extensively for its potential applications in scientific research. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for use in the development of new drugs and therapies for a variety of medical conditions. However, its complex synthesis method and limited availability may present challenges for its use in research. Future research on Compound A should focus on further investigating its mechanism of action and exploring its potential applications in the development of new drugs and therapies.
Scientific Research Applications
Compound A has been studied extensively for its potential applications in scientific research. Specifically, Compound A has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. These properties make Compound A a promising candidate for use in the development of new drugs and therapies for a variety of medical conditions.
properties
IUPAC Name |
3,5-dimethyl-4-[1-[(4-phenylmethoxyphenyl)methyl]pyrrolidin-2-yl]-1,2-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-17-23(18(2)27-24-17)22-9-6-14-25(22)15-19-10-12-21(13-11-19)26-16-20-7-4-3-5-8-20/h3-5,7-8,10-13,22H,6,9,14-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSNPEIOCXNZSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2CC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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